N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-hydroxybenzohydrazide
Description
N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-hydroxybenzohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of bromine, iodine, and hydroxyl groups, which contribute to its reactivity and functionality.
Properties
Molecular Formula |
C14H10BrIN2O3 |
|---|---|
Molecular Weight |
461.05 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylideneamino]-2-hydroxybenzamide |
InChI |
InChI=1S/C14H10BrIN2O3/c15-9-5-8(13(20)11(16)6-9)7-17-18-14(21)10-3-1-2-4-12(10)19/h1-7,19-20H,(H,18,21)/b17-7+ |
InChI Key |
OHSLVVFHRWAEAC-REZTVBANSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(C(=CC(=C2)Br)I)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=C(C(=CC(=C2)Br)I)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-hydroxybenzohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 5-bromo-2-hydroxy-3-iodobenzaldehyde and 2-hydroxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent choice, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: Halogen atoms (bromine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction could produce amines.
Scientific Research Applications
N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-hydroxybenzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its reactive functional groups.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-hydroxybenzohydrazide exerts its effects is largely dependent on its interaction with molecular targets. The compound’s hydroxyl and halogen groups allow it to form hydrogen bonds and halogen bonds with various biomolecules, potentially affecting their function and activity. These interactions can modulate pathways involved in cellular processes, making the compound a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-hydroxybenzohydrazide
- N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-hydroxybenzohydrazide
- N’-[(E)-(5-fluoro-2-hydroxyphenyl)methylidene]-2-hydroxybenzohydrazide
Uniqueness
N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-hydroxybenzohydrazide is unique due to the presence of both bromine and iodine atoms, which are less common in similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
